S23906-1
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Overview
Description
Preparation Methods
The synthesis of S23906-1 involves the preparation of diesters of benzo[b]acronycine. The synthetic route includes the grafting of two esters at the C1-C2 position of the pyran ring, leading to a family of diesters that are markedly more potent than acronycine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
S23906-1 undergoes several types of chemical reactions, primarily involving alkylation. It reacts with the exocyclic 2-amino group of guanine residues in DNA, forming monofunctional adducts . This alkylation process can lead to the formation of double-strand breaks in DNA, which are critical for its cytotoxic effects . Common reagents used in these reactions include organic solvents and catalysts that facilitate the alkylation process . The major products formed from these reactions are DNA adducts that result in the destabilization of the DNA helix .
Scientific Research Applications
S23906-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study DNA alkylation and the formation of DNA adducts . In biology, it is used to investigate the cellular responses to DNA damage, including the activation of DNA repair pathways and the induction of apoptosis . In medicine, this compound is being evaluated for its potential use in cancer therapy due to its ability to induce double-strand breaks in DNA and trigger cell death in cancer cells . Additionally, it has applications in the study of protein-DNA interactions, particularly the recognition of DNA adducts by nuclear proteins .
Mechanism of Action
The mechanism of action of S23906-1 involves its ability to alkylate guanine nucleobases in the minor groove of the DNA helix . This alkylation leads to the local opening of the DNA double helix, which is associated with its cytotoxic activity . The compound induces double-strand breaks in DNA, which are thought to be the major lethal lesions responsible for its cytotoxic effects . The molecular targets of this compound include the exocyclic 2-amino group of guanine residues in DNA, and the pathways involved include DNA damage signaling and repair pathways . Proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and high-mobility group protein B1 (HMG-B1) are implicated in the recognition of this compound/DNA adducts .
Comparison with Similar Compounds
S23906-1 is unique among DNA alkylating agents due to its ability to locally destabilize the DNA helix after bonding to the exocyclic amino group of guanines . Similar compounds include other benzoacronycine derivatives, such as S28687-1, which also alkylate DNA but may have different cytotoxic profiles . Other DNA alkylating agents, such as trabectedin and its analogue PM01183, also target guanine residues but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its specific ability to induce double-strand breaks and its recognition by specific nuclear proteins .
Properties
IUPAC Name |
(6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYWNFOHKQIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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